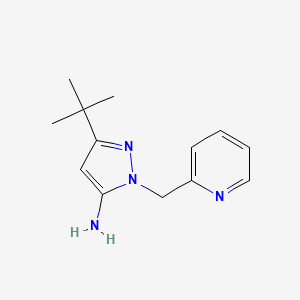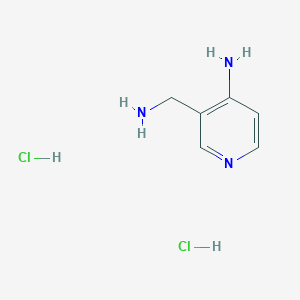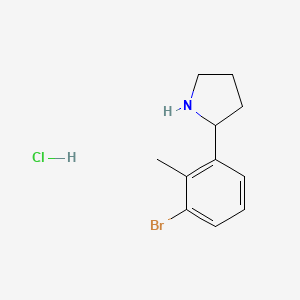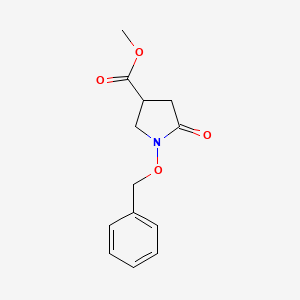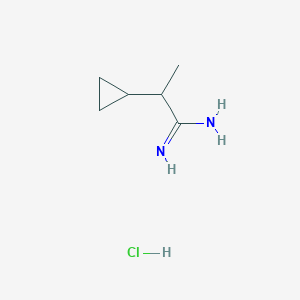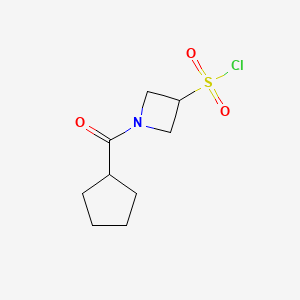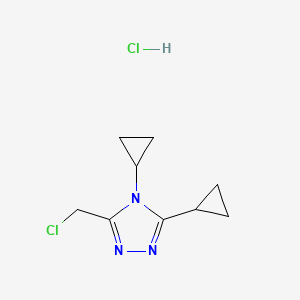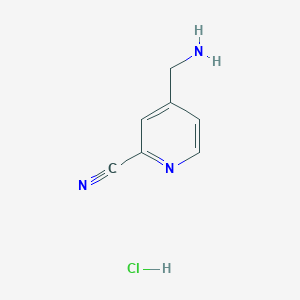![molecular formula C9H16ClN3O2 B1378835 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride CAS No. 1461713-98-3](/img/structure/B1378835.png)
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
Übersicht
Beschreibung
The compound “3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” has the molecular formula C9H16ClN3O2 and a molecular weight of 233.69524 . It is a chemical compound that is used in scientific research.
Molecular Structure Analysis
The molecular structure of “3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” is defined by its molecular formula C9H16ClN3O2 . More detailed structural information or a visual representation of the molecule was not found in the search results.Physical And Chemical Properties Analysis
The compound “3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” has a molecular weight of 233.69524 . It is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds containing the 1,2,4-oxadiazole moiety and morpholine have been synthesized and characterized, demonstrating the versatility of this chemical structure in creating compounds with potential applications in material science and pharmaceuticals. For example, a compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride was characterized by NMR, IR, Mass spectral studies, and confirmed by single crystal X-ray diffraction studies, showing significant antibacterial, antioxidant, and anti-TB activity (Mamatha S.V et al., 2019).
Biological Activity
Research has shown that derivatives of 1,3,4-oxadiazole, particularly when combined with morpholine, exhibit a wide spectrum of biological activities. These activities include antibacterial, antimalarial, anti-inflammatory, antioxidant, antipyretic, and antihypertensive properties. This makes them valuable in the development of new therapeutic agents (M. Somashekhar, R. Kotnal, 2020).
Antimicrobial Evaluation
The synthesis of novel 1,3,4-oxadiazole derivatives with morpholine has been linked to strong antimicrobial properties. These compounds have been tested for their antibacterial activity against various microorganisms, offering promising results for developing new antimicrobial agents. This indicates the potential of these compounds in addressing drug resistance and treating infectious diseases (Aziz ur-Rehman et al., 2021).
Antimicrobial and Hemolytic Activity
Another study focused on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, revealing their pharmacological importance. These compounds were synthesized, characterized, and evaluated for antimicrobial and hemolytic activity. Most were active against selected microbial species, highlighting their potential in pharmaceutical applications (Samreen Gul et al., 2017).
Safety And Hazards
The safety information for “3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-6(2)9-11-8(12-14-9)7-5-13-4-3-10-7;/h6-7,10H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKNMFPUPXSYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2COCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride | |
CAS RN |
1461713-98-3 | |
| Record name | Morpholine, 3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)
![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)
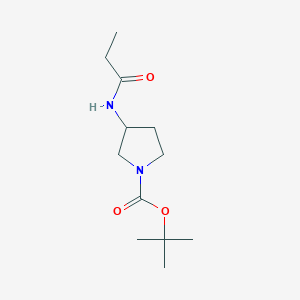

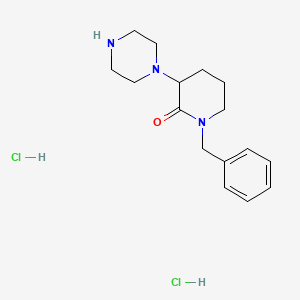
![[1,3'-Biazetidin]-3-ol hydrochloride](/img/structure/B1378761.png)
